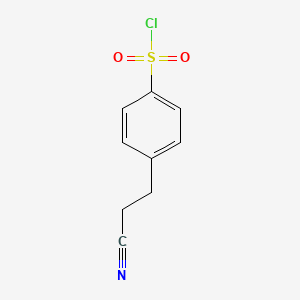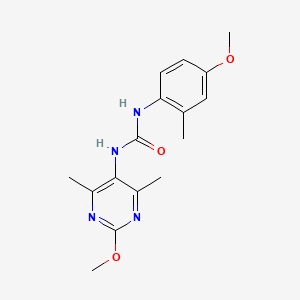
4-(2-Cyanoethyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2089277-45-0 . It has a molecular weight of 229.69 . The IUPAC name for this compound is 4-(2-cyanoethyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” is 1S/C9H8ClNO2S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” are not available, it’s worth noting that aromatic compounds like this one often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” include a molecular weight of 229.69 . Unfortunately, specific details such as boiling point or storage conditions were not found in the sources.Scientific Research Applications
Friedel-Crafts Sulfonylation
"Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids" study showcases an unconventional reaction medium for the sulfonylation reaction of benzene and substituted benzenes with sulfonyl chlorides. This process enhances reactivity and yields under ambient conditions, providing insights into the mechanistic aspects of the reaction through 27Al NMR spectroscopy (Nara, Harjani, & Salunkhe, 2001).
Structural and Electronic Characterization
The synthesis and characterization of "4-methyl-N-(naphthalene-1-yl)benzene sulfonamide" explores the structural and electronic properties of a sulfonamide compound derived from the reaction with sulfonyl chloride. Detailed analyses include FTIR, NMR, X-ray diffraction, and DFT studies, offering valuable data on molecular geometry and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Microwave-Assisted Sulfonylation
"Acylation and related reactions under microwaves. 4. Sulfonylation reactions of aromatics" research demonstrates the efficiency of microwave irradiation in solvent-free sulfonylation of benzene derivatives, emphasizing the role of iron(III) chloride as a catalyst. This method highlights the interaction between microwave energy and polar species in the reaction, pointing towards a potential acceleration of sulfonylation processes (Marquié, Laporterie, Dubac, Roques, & Desmurs, 2001).
Palladium-Catalyzed Ortho-Sulfonylation
The study on "Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonylated phenols" presents a novel protocol for direct sulfonylation using palladium catalysis. It showcases the versatility of the method across different substrates and the efficient synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).
Safety and Hazards
The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is hazardous. It can cause severe skin burns and eye damage . It’s also harmful if swallowed . Contact with water liberates toxic gas . It’s reasonable to assume that “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” may have similar hazards, but specific safety data for this compound was not found.
properties
IUPAC Name |
4-(2-cyanoethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVXUPWSUXHFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanoethyl)benzene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)
![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)